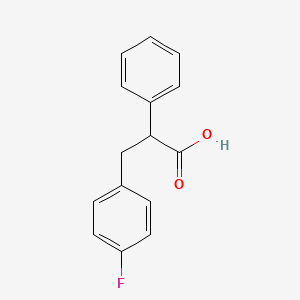

3-(4-Fluorophenyl)-2-phenylpropanoic acid

Übersicht

Beschreibung

3-(4-Fluorophenyl)-2-phenylpropanoic acid is a compound that is structurally related to various other compounds studied for their synthesis and properties. While the specific compound is not directly studied in the provided papers, related compounds such as 3-hydroxy-3-phenylpropanoic acid , 3-fluoroflavones , and 3-amino-3-(4-fluorophenyl)propionic acid have been synthesized and analyzed, providing insights into the chemical behavior of similar structures.

Synthesis Analysis

The synthesis of related compounds involves various strategies. For instance, 3-hydroxy-3-phenylpropanoic acid was synthesized using stable-isotope-labelled precursors . A one-pot strategy was developed for synthesizing 3-fluoroflavones, which involved fluorination using selectfluor followed by cyclization and dehydration . The synthesis of 3-amino-3-(4-fluorophenyl)propionic acid involved ab initio and DFT computations to understand the zwitterionic structures . These methods provide a foundation for the synthesis of 3-(4-Fluorophenyl)-2-phenylpropanoic acid, suggesting that similar one-pot strategies and computational models could be applied.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. For example, the crystal structure of 4-amino-3-fluorophenylboronic acid was determined by X-ray crystallography . Similarly, the vibrational and electronic structure of 3-amino-3-(4-fluorophenyl)propionic acid was studied using IR and Raman spectroscopy, supported by DFT calculations . These studies indicate that detailed molecular structure analysis of 3-(4-Fluorophenyl)-2-phenylpropanoic acid would likely involve spectroscopic techniques and theoretical computations.

Chemical Reactions Analysis

The chemical reactions of related compounds have been explored in various contexts. For instance, the reactivity of amino-3-fluorophenyl boronic acid in Suzuki cross-coupling reactions and its potential use in the synthesis of biologically active compounds have been discussed . The synthesis of (3R)-3-(4-fluorophenylsulfonamido)-1, 2, 3, 4-tetrahydro-9-[4-3H]carbazolepropanoic acid involved catalytic reduction and oxidation reactions . These insights suggest that 3-(4-Fluorophenyl)-2-phenylpropanoic acid may also participate in similar reactions, potentially leading to the formation of biologically relevant derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been assessed through various studies. For example, the pKa value of amino-3-fluorophenyl boronic acid was measured, and its potential for constructing glucose sensing materials was evaluated . The substituent effect on the properties of (E)-1-(4-fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one compounds was analyzed using spectral data and regression analyses . These studies provide a framework for understanding how the introduction of fluorine and other substituents can affect the properties of compounds like 3-(4-Fluorophenyl)-2-phenylpropanoic acid.

Wissenschaftliche Forschungsanwendungen

Cross-Coupling of Remote meta-C–H Bonds

3-Phenylpropanoic acid and its derivatives, including 3-(4-Fluorophenyl)-2-phenylpropanoic acid, have been utilized in cross-coupling reactions. These reactions, such as meta-C–H arylation and methylation, are crucial in synthesizing various complex molecules, demonstrating the acid's significant role in organic chemistry and drug discovery (Wan, Dastbaravardeh, Li, & Yu, 2013).

Chiral Separation in Supercritical Fluid Chromatography

This compound has been involved in chiral supercritical fluid chromatography (SFC), particularly in the separation of racemic mixtures of similar acids. This technique is essential in pharmaceutical research for obtaining optically pure compounds (Wu, Yip, Li, Sun, Kempson, & Mathur, 2016).

GPR40 Agonist Research in Diabetes Treatment

Phenylpropanoic acid derivatives, including 3-(4-Fluorophenyl)-2-phenylpropanoic acid, have been studied as GPR40 agonists. These agonists hold potential for treating type 2 diabetes by influencing insulin secretion. This application illustrates the compound's relevance in developing new diabetes medications (Mikami et al., 2012).

Development of Chiral β-hydroxy Acids

(S)-3-Hydroxy-3-phenylpropanoic acid, a derivative, has been synthesized and used in the development of antidepressant drugs. The compound serves as a precursor in the chemo-enzymatic preparation of these drugs, highlighting its role in synthesizing biologically active molecules (Zhao, Ma, Fu, & Zhang, 2014).

Role in Molecular Machines

3-Phenylpropanoic acid-based compounds are crucial in the operation of acid-base-driven molecular machines. These compounds can function as chemical fuels, controlling the rate of fuel release to ensure the proper functioning of these molecular systems (Biagini et al., 2020).

Safety and Hazards

Safety data sheets suggest that “3-(4-Fluorophenyl)propanoic acid” may cause skin irritation and serious eye irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it’s advised to rinse with plenty of water .

Wirkmechanismus

Target of Action

It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 3-(4-Fluorophenyl)-2-phenylpropanoic acid may also interact with various biological targets.

Mode of Action

Similar compounds are known to interact with their targets, leading to changes in cellular processes . The compound may bind to its target, altering its function and leading to downstream effects.

Biochemical Pathways

Similar compounds, such as indole derivatives, are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3-(4-Fluorophenyl)-2-phenylpropanoic acid may also influence a range of biochemical pathways.

Result of Action

Similar compounds are known to have diverse biological activities , suggesting that 3-(4-Fluorophenyl)-2-phenylpropanoic acid may also have a range of effects at the molecular and cellular level.

Action Environment

It’s known that environmental factors can significantly impact the action of similar compounds . For instance, the Suzuki–Miyaura coupling reaction, which involves similar compounds, is influenced by the reaction conditions .

Eigenschaften

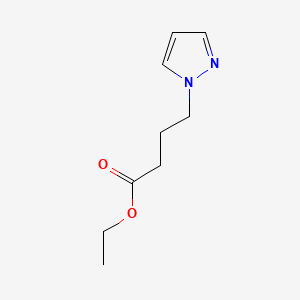

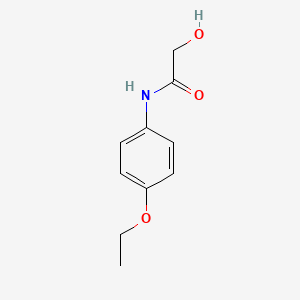

IUPAC Name |

3-(4-fluorophenyl)-2-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO2/c16-13-8-6-11(7-9-13)10-14(15(17)18)12-4-2-1-3-5-12/h1-9,14H,10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVJVEADPGHXUKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90389957 | |

| Record name | 3-(4-fluorophenyl)-2-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluorophenyl)-2-phenylpropanoic acid | |

CAS RN |

436086-86-1 | |

| Record name | 3-(4-fluorophenyl)-2-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 436086-86-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.